

Structure-activity relationship (SAR) studies of (1-Fluorocyclopropyl)methanol derivatives

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Compound of Interest

Compound Name: (1-Fluorocyclopropyl)methanol

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A Comparative Analysis of (1-Fluorocyclopropyl)methanol Derivatives in Drug Discovery

The introduction of fluorine and cyclopropyl groups into molecular scaffolds is a well-established strategy in medicinal chemistry for modulating physicochemical and pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **(1-fluorocyclopropyl)methanol** derivatives, focusing on their development as antibacterial agents and serotonin 2C (5-HT2C) receptor agonists. The data presented is compiled from published research and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape.

Antibacterial Activity of 1-(2-Fluorocyclopropyl)-3-pyridonecarboxylic Acids

A series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids have been synthesized and evaluated for their antibacterial activity. The SAR studies reveal critical insights into the role of the stereochemistry of the fluorocyclopropyl group in determining potency against Gram-positive and Gram-negative bacteria.

Data Presentation

The minimum inhibitory concentrations (MICs) for a selection of cis- and trans-1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid derivatives are summarized below. The data highlights the superior potency of the cis isomers against Gram-positive bacteria.

Compound	Stereochemistry	Target Organism	MIC (µg/mL)
4	cis	Staphylococcus aureus	0.1
5	trans	Staphylococcus aureus	0.78
26	cis	Escherichia coli	0.2
27	trans	Escherichia coli	0.2
38	cis	Pseudomonas aeruginosa	1.56
39	trans	Pseudomonas aeruginosa	3.12

Experimental Protocols

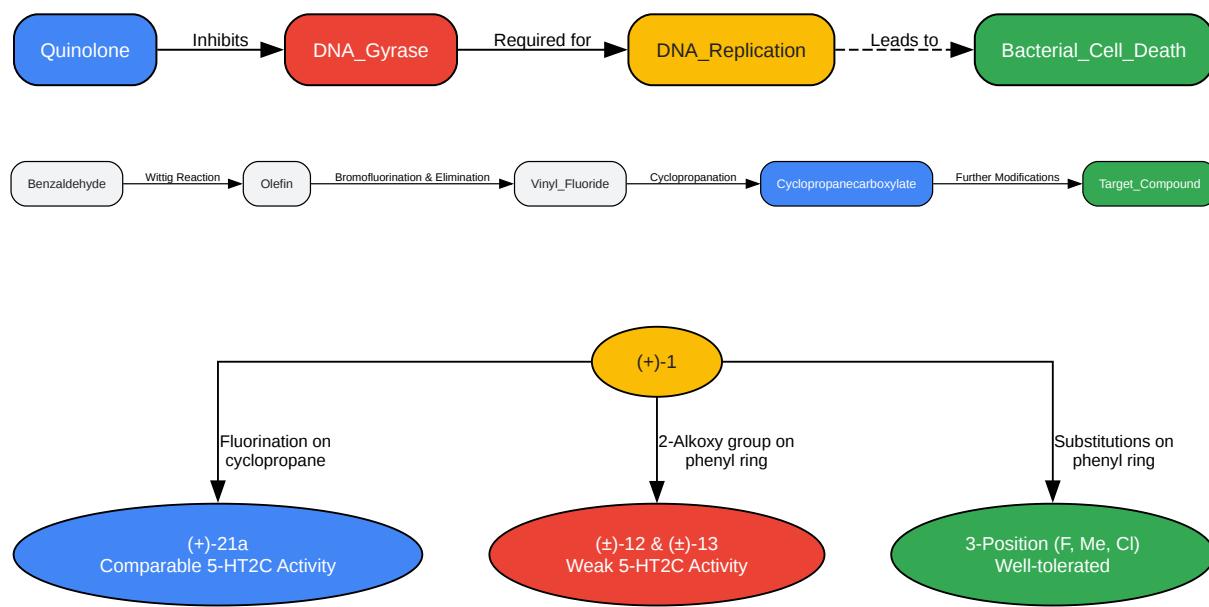
In Vitro Antibacterial Activity Assay: The minimum inhibitory concentrations (MICs) were determined by a standard agar dilution method. Mueller-Hinton agar was used for the cultivation of the bacterial strains. The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial twofold dilutions of the compounds were added to the molten agar. The bacterial inocula were prepared by diluting overnight cultures to a final concentration of 10^4 colony-forming units (CFU) per spot. The plates were incubated at 37°C for 18-24 hours, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.[\[1\]](#)

In Vitro DNA Gyrase Inhibition Assay: The inhibitory effect of the compounds on the supercoiling activity of *E. coli* DNA gyrase was measured. The assay was performed in a reaction mixture containing relaxed pBR322 DNA, *E. coli* DNA gyrase, and the test compound. The reaction was incubated at 37°C for 1 hour and then terminated. The different forms of DNA (supercoiled and relaxed) were separated by agarose gel electrophoresis. The gel was stained

with ethidium bromide and visualized under UV light. The concentration of the compound required to inhibit 50% of the supercoiling activity (IC50) was determined.[1]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of quinolone antibacterial agents, which involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.



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References

- 1. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

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